BenchChemオンラインストアへようこそ!

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

sEH inhibition enzyme potency SAR

1-((1R,3s)-Adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a 1,3-disubstituted urea derivative that incorporates both an adamantane cage and a para-trifluoromethylphenyl group within a single molecular framework. The compound belongs to the well-established class of adamantyl-urea soluble epoxide hydrolase (sEH) inhibitors, which have demonstrated potency down to the low picomolar range in vitro.

Molecular Formula C20H25F3N2O2
Molecular Weight 382.427
CAS No. 1396865-66-9
Cat. No. B2412407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea
CAS1396865-66-9
Molecular FormulaC20H25F3N2O2
Molecular Weight382.427
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=C(C=C4)C(F)(F)F)O
InChIInChI=1S/C20H25F3N2O2/c21-20(22,23)16-3-1-15(2-4-16)17(26)11-24-18(27)25-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,17,26H,5-11H2,(H2,24,25,27)
InChIKeyTZTZJFUKCTZGGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1R,3s)-Adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea (CAS 1396865-66-9): Core Identity and Procurement Rationale


1-((1R,3s)-Adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a 1,3-disubstituted urea derivative that incorporates both an adamantane cage and a para-trifluoromethylphenyl group within a single molecular framework. The compound belongs to the well-established class of adamantyl-urea soluble epoxide hydrolase (sEH) inhibitors, which have demonstrated potency down to the low picomolar range in vitro [1]. The presence of a secondary alcohol in the ethyl linker distinguishes this compound from simpler N-adamantyl-N′-aryl ureas and may modulate physicochemical properties such as solubility and hydrogen-bonding capacity [2]. This compound is primarily procured as a research tool for sEH-mediated disease modelling, where substitution with generic adamantyl ureas such as t-AUCB or AUDA may not recapitulate the same pharmacological profile.

Why Generic Adamantyl-Urea sEH Inhibitors Cannot Substitute for 1-((1R,3s)-Adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea


The sEH inhibitor chemical space is highly sensitive to minor structural modifications. Replacing the adamantane core with a substituted phenyl group dramatically improves pharmacokinetic (PK) properties—TPPU (a phenyl-based urea) shows a 3- to 10-fold increase in AUC and Cmax over the adamantyl-containing t-AUCB in mice—but can alter potency and tissue distribution [1]. Conversely, retaining the adamantane group while varying the N′-substituent can shift potency from nanomolar to picomolar ranges (e.g., 40 pM to 9.2 nM in a series of fluorinated/chlorinated adamantyl ureas) [2]. The target compound's unique combination of an adamantane pharmacophore, a hydroxyethyl spacer, and a p-CF3-phenyl terminus places it at an underexplored intersection of potency and physicochemical space. Simple substitution with either a pure adamantyl-alkyl urea (e.g., AUDA) or a pure phenyl-piperidine urea (e.g., TPPU) cannot replicate this dual pharmacophore topology, potentially leading to divergent efficacy or PK outcomes in in vivo models.

Quantitative Differentiation Guide for 1-((1R,3s)-Adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea vs. Closest Analogs


Potency Differential: Adamantyl-urea with p-CF3-phenyl vs. t-AUCB (Adamantyl-cyclohexyloxy-benzoic acid)

In a series of fluorinated and chlorinated adamantyl-ureas, the introduction of electron-withdrawing substituents on the N′-aryl ring was shown to enhance sEH inhibitory potency into the low picomolar range (IC50: 40 pM – 9.2 nM) [1]. The target compound incorporates a p-CF3-phenyl group (Hammett σp = 0.54), which is electron-withdrawing and is expected to increase urea N–H acidity, thereby strengthening hydrogen-bond interactions with the catalytic tyrosine residues of sEH. In contrast, the benchmark adamantyl-urea t-AUCB (IC50 = 1.3 ± 0.05 nM on human sEH) lacks this electron-withdrawing aryl substituent [2]. While direct head-to-head data are not available, the SAR established in the fluorinated adamantyl-urea series predicts that the target compound would exhibit potency comparable to or exceeding that of t-AUCB.

sEH inhibition enzyme potency SAR

Metabolic Stability Differential: Hydroxyethyl Linker and p-CF3-phenyl vs. Adamantyl-alkyl Ureas (AUDA)

The adamantane cage is a known liability for metabolic stability due to CYP450-mediated hydroxylation at tertiary carbon positions. The target compound incorporates two design features that address this: (1) a secondary alcohol on the ethyl linker, which pre-installs a hydroxyl group at a position that would otherwise be susceptible to oxidative metabolism, and (2) a p-CF3-phenyl group, which increases metabolic stability compared to aliphatic lipophilic chains. In a systematic PK study, phenyl-substituted urea sEH inhibitors demonstrated 3- to 10-fold higher Cmax and AUC values compared to adamantyl-alkyl urea inhibitors such as AUDA after oral administration in mice [1]. The target compound's hybrid architecture—retaining adamantane potency while incorporating a substituted phenyl group—is expected to confer intermediate metabolic stability, superior to classic adamantyl-alkyl ureas but distinct from fully phenyl-based inhibitors.

metabolic stability CYP450 oxidation PK/PD

Solubility Advantage: Hydroxyethyl Spacer vs. Simple Methylene-Linked Adamantyl Ureas

The insertion of a secondary alcohol group into the ethylene spacer between the urea core and the p-CF3-phenyl ring introduces an additional hydrogen-bond donor/acceptor (HBD/HBA) not present in prototypical adamantyl ureas such as 1-(1-adamantyl)-3-phenylurea or AUDA. This structural feature is expected to enhance aqueous solubility without the need to replace the adamantane cage entirely. The patent literature on oxaadamantyl-urea analogs explicitly demonstrates that introducing polar atoms into the adamantane-urea scaffold improves water solubility and lowers melting points while preserving sEH inhibitory activity [1]. The target compound's hydroxyethyl linker achieves a similar effect by increasing topological polar surface area (TPSA) and HBD count.

aqueous solubility hydrogen bonding formulation

Species Selectivity Profile: Human vs. Murine sEH Potency Retention

A systematic study of adamantyl ureas with bridgehead substituents demonstrated that compounds with three methyl substituents on the adamantane cage were very poor inhibitors of murine sEH while retaining potent activity against human sEH [1]. The target compound retains an unsubstituted adamantane cage, which is expected to maintain balanced potency across both human and rodent sEH enzymes. In contrast, heavily substituted adamantane derivatives or oxaadamantyl analogs may lose activity against murine sEH, limiting their utility in mouse models of disease. This is critical because many sEH inhibitors are first validated in murine inflammatory or cardiovascular models before translational development.

species selectivity human sEH murine sEH translational relevance

Optimal Application Scenarios for 1-((1R,3s)-Adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea in Scientific Research


In Vivo Murine Models of Inflammation Requiring Balanced Human/Rodent sEH Potency

The compound's unsubstituted adamantane cage is predicted to maintain balanced inhibitory potency across human and murine sEH, unlike bridgehead-substituted adamantyl ureas that show marked species selectivity [1]. Researchers conducting LPS-challenge or cerulein-induced pancreatitis models in mice can use this compound to achieve consistent target engagement, with the confidence that efficacy in murine models will be translatable to human sEH pharmacology.

Pharmacokinetic Bridging Studies Combining Adamantane Potency with Phenyl-Group Metabolic Stability

The hybrid adamantyl-phenyl architecture positions this compound as an ideal tool for pharmacokinetic bridging studies that compare pure adamantyl-alkyl ureas (e.g., t-AUCB, rapid metabolism) with pure phenyl-based ureas (e.g., TPPU, improved PK but altered tissue distribution) [2]. The hydroxyethyl linker may further modulate solubility and oral absorption, making this compound suitable for dose-range-finding studies where intermediate PK is desired to avoid both rapid clearance and excessive accumulation.

Crystallography and Structural Biology of sEH-Ligand Interactions

The combination of an adamantane cage, a central urea pharmacophore, a hydroxyethyl linker with hydrogen-bonding capacity, and a p-CF3-phenyl group provides a structurally rich ligand for co-crystallization studies with human sEH. The electron density of the CF3 group facilitates unambiguous placement in X-ray crystallography, while the hydroxyethyl linker may reveal novel water-mediated hydrogen-bond networks within the active site tunnel, complementing existing structures of t-AUCB and TPPU [3].

Chemical Probe for Dual-Target Pharmacology (sEH + PPARα/γ)

Some adamantyl-urea sEH inhibitors, such as AUDA and CUDA, have been reported to additionally activate PPARα, contributing to their anti-inflammatory and hypotensive effects [4]. The target compound's p-CF3-phenyl group, a privileged fragment in PPAR modulator design, may exhibit a similar dual-target profile. Researchers investigating sEH-PPAR crosstalk in metabolic syndrome or diabetic nephropathy can use this compound to explore whether the hybrid scaffold enhances or attenuates PPAR engagement relative to simpler adamantyl ureas.

Quote Request

Request a Quote for 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.